
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is often referred to as CNOC. The purpose of
作用機序
The mechanism of action of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the inhibition of DNA topoisomerases. These enzymes are responsible for the regulation of DNA supercoiling and are essential for DNA replication and transcription. By inhibiting the activity of topoisomerases, CNOC induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide are largely dependent on its mechanism of action. As a DNA topoisomerase inhibitor, CNOC induces DNA damage and cell death in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for its potential as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of using 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its potential as a DNA topoisomerase inhibitor. This makes it a valuable tool for studying the mechanisms of DNA replication and transcription. Additionally, its potential as an anti-inflammatory and anti-tumor agent makes it a promising candidate for further study.
One limitation of using CNOC in lab experiments is its potential toxicity. As a DNA topoisomerase inhibitor, CNOC can induce DNA damage and cell death in healthy cells as well as cancer cells. Additionally, its potential as an anti-inflammatory agent may be limited by its toxicity and potential side effects.
将来の方向性
There are several future directions for the study of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide. One potential direction is the development of more selective DNA topoisomerase inhibitors that can target cancer cells specifically. Additionally, further study of CNOC's potential as an anti-inflammatory and anti-tumor agent may lead to the development of new treatments for inflammatory diseases and cancer. Finally, the study of CNOC's potential toxicity and side effects may lead to the development of safer and more effective drugs.
合成法
The synthesis of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction between 2-chloro-4-nitrobenzoic acid and 6-acetyl-2H-chromen-2-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature and yields CNOC as a yellow solid.
科学的研究の応用
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in scientific research for its potential as a DNA topoisomerase inhibitor. It has been shown to inhibit the activity of topoisomerase IIα and induce DNA damage in cancer cells. Additionally, CNOC has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
特性
IUPAC Name |
2-chloro-4-nitro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5/c17-13-8-11(19(22)23)3-4-12(13)16(21)18-10-2-5-14-9(7-10)1-6-15(20)24-14/h1-8H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMFTSKRTIYAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

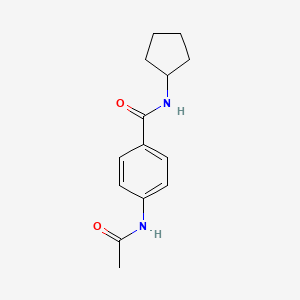
![N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5819104.png)

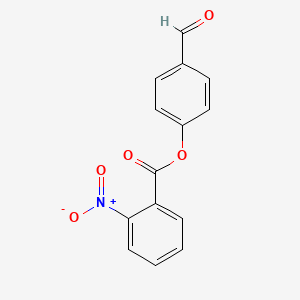
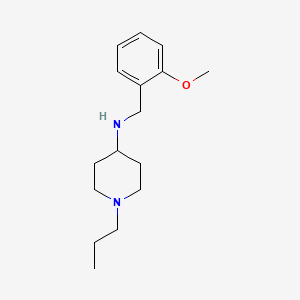
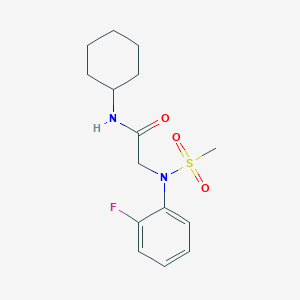
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)

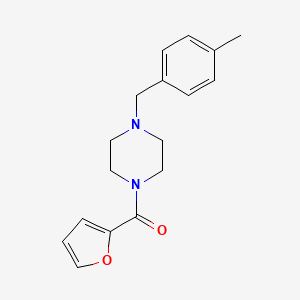
![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)

![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)